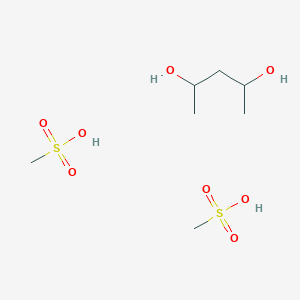![molecular formula C12H14O3S B14495779 Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate CAS No. 63988-12-5](/img/structure/B14495779.png)
Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate is an organic compound with a complex structure that includes a methyl ester, a phenyl group, and a sulfanylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate typically involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl mercaptoacetate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl {[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate
- Methyl {[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}acetate
Uniqueness
Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Número CAS |
63988-12-5 |
|---|---|
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-methylphenyl)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C12H14O3S/c1-9-5-3-4-6-10(9)11(13)7-16-8-12(14)15-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
BMXSGSLKDDOBKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)CSCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


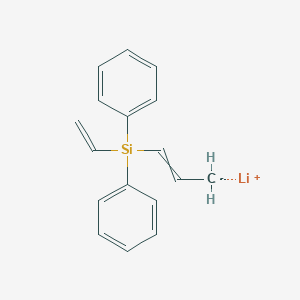

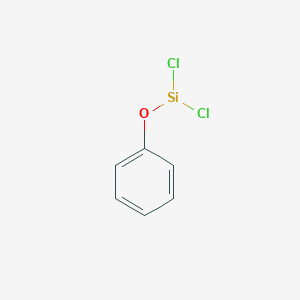
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
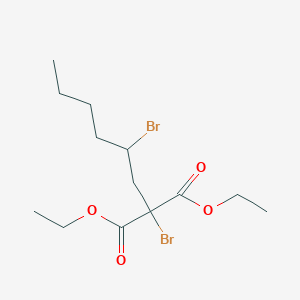
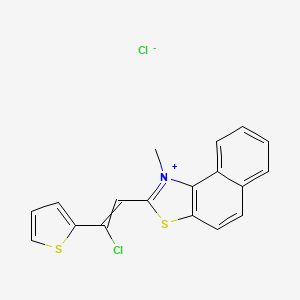
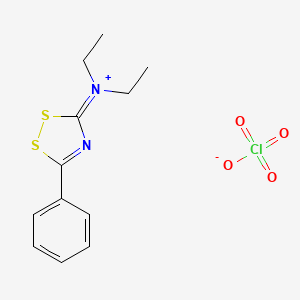
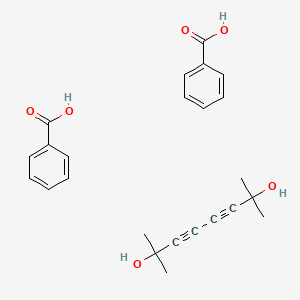
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
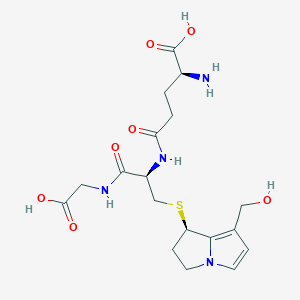
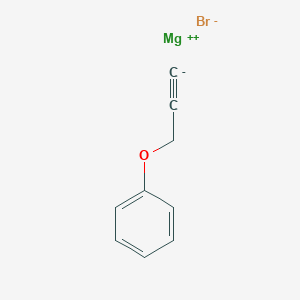
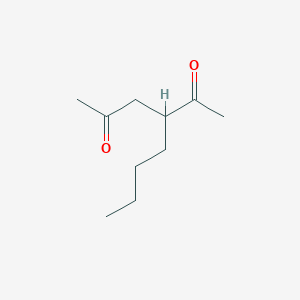
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
